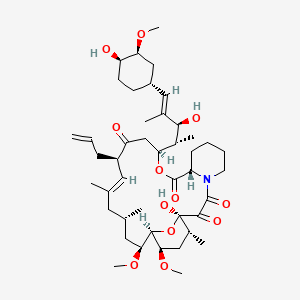

Iso-FK-506 (iso-Tacrolimus)

Description

Historical Context of Natural Product Discovery in Chemical Biology Research

The exploration of natural products for medicinal purposes has ancient roots, forming the basis of traditional medicine for millennia. invivogen.com However, the systematic investigation of these compounds began in earnest in the 19th and 20th centuries, a period that saw the isolation and structural elucidation of numerous active molecules from natural sources. sigmaaldrich.com This "Golden Age" of natural product discovery was driven by the need for new therapeutics, particularly antibiotics. nih.gov The serendipitous discovery of penicillin by Fleming in 1929 from the fungus Penicillium notatum ignited a large-scale search for other microbial sources of bioactive compounds. invivogen.com This led to the discovery of streptomycin (B1217042) from the bacterium Streptomyces griseus and established that microorganisms are a rich source of novel chemical entities. mdpi.com

The latter half of the 20th century, particularly the 1980s, was a fertile period for the discovery of complex macrocyclic polyketides with potent biological activities. google.com Polyketides are a diverse class of secondary metabolites produced by bacteria, fungi, and plants. sigmaaldrich.com It was within this vibrant research landscape that the immunosuppressant FK-506 (Tacrolimus) was discovered. In 1984, scientists at Fujisawa Pharmaceutical Co. isolated FK-506 from the fermentation broth of a soil bacterium, Streptomyces tsukubaensis, found in the Tsukuba region of Japan. google.commdpi.com This discovery was spurred by the success of another immunosuppressant, cyclosporine, and the desire to find new, potentially more potent agents to prevent organ transplant rejection. mdpi.com FK-506 was found to be a 23-membered macrolide lactone and proved to be a highly potent immunosuppressive agent, marking a significant milestone in the field of organ transplantation. sigmaaldrich.commdpi.comwikipedia.org The discovery of FK-506 and other complex natural products underscored the immense structural diversity achievable in nature and highlighted the continued importance of natural product screening in drug discovery programs. nih.gov

Elucidation of Isomeric Structural Divergence in Complex Macrolactones

The discovery of complex natural products like FK-506 presents significant challenges in structural elucidation. Macrolactones, characterized by a large lactone ring, often possess numerous stereocenters, leading to the possibility of many different stereoisomers. researchgate.net Distinguishing between these isomers is critical, as even minor changes in stereochemistry can lead to dramatic differences in biological activity. rcsb.org The process of determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, requires a combination of sophisticated analytical techniques. medchemexpress.com

Historically, chemical degradation was a primary method for determining structure, but this was often a laborious process. researchgate.net The advent of spectroscopic methods revolutionized structural elucidation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing detailed information about the connectivity and spatial relationships of atoms within a molecule. nih.govsmolecule.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMBC, and NOESY, allow chemists to piece together the complex framework of macrolactones. medchemexpress.comnih.gov

Mass spectrometry (MS) is another indispensable tool. smolecule.com High-resolution mass spectrometry provides the exact molecular formula. researchgate.net Furthermore, the fragmentation patterns observed in MS can offer clues about the structure of the molecule, and in some cases, can help differentiate between positional isomers of unsaturated macrolides. nih.govnih.gov

For determining the absolute configuration of stereocenters, methods like X-ray crystallography are considered the gold standard, as they provide an unambiguous three-dimensional structure of the molecule in a crystalline state. medchemexpress.com However, growing suitable crystals of complex natural products can be a significant hurdle. mdpi.com In the absence of crystals, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. mdpi.com The synthesis of a proposed structure and its isomers, followed by comparison of their spectroscopic data with that of the natural product, is often the ultimate proof of structure. In the case of FK-506 and its isomers like iso-FK-506, these analytical techniques are crucial for confirming their distinct structures, as they share the same molecular formula but differ in the spatial arrangement of their atoms. nih.govmdpi.com A patent for the preparation of the tacrolimus (B1663567) positional isomer highlights its role as a reference standard for quality control, underscoring the importance of distinguishing it from the active pharmaceutical ingredient. google.com

Research Significance of Stereochemical Isomers in Modulating Biological Pathways

The three-dimensional structure of a molecule is paramount to its biological function. Biological systems, composed of chiral molecules like amino acids and sugars, are inherently stereospecific. rcsb.org Enzymes and receptors often act like a lock and key, where only a molecule with the correct stereochemistry (the key) can bind and elicit a biological response. Consequently, different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. rcsb.org One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.

The immunosuppressant Tacrolimus (FK-506) provides a classic example of this principle. Its biological activity is mediated through a specific cascade of molecular interactions. Tacrolimus first binds with high affinity to an intracellular protein called FK506-binding protein 12 (FKBP12). invivogen.comnih.gov This newly formed FKBP12-Tacrolimus complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. invivogen.comnih.gov The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. invivogen.com This blockage ultimately suppresses the production of interleukin-2 (B1167480) (IL-2) and other cytokines that are essential for T-lymphocyte activation and proliferation, leading to the desired immunosuppressive effect. invivogen.comnih.gov

In stark contrast, stereoisomers of Tacrolimus, such as iso-FK-506, exhibit different biological properties due to their altered three-dimensional structure. Research findings indicate that iso-FK-506 is a non-immunosuppressive analog of FK-506. Crucially, it lacks the ability to inhibit calcineurin. This inability to inhibit the key enzyme in the immunosuppressive pathway, despite being structurally very similar to Tacrolimus, highlights the exquisite stereospecificity of the FKBP12-drug-calcineurin interaction. The study of such "inactive" isomers is of great significance for several reasons. It helps to precisely define the structure-activity relationship (SAR) of the pharmacologically active molecule, confirming which parts of the structure are essential for binding and activity. nih.gov Furthermore, these isomers serve as critical negative controls in biological experiments to ensure that the observed effects of the active drug are indeed due to its specific mechanism of action. They are also vital as analytical standards to ensure the purity of the active pharmaceutical ingredient, as even small amounts of an inactive or differently active isomer could impact the therapeutic efficacy of the drug. google.com

Properties

CAS No. |

134590-88-8 |

|---|---|

Molecular Formula |

C44H69NO12 |

Molecular Weight |

804.0 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36+,37-,38-,39+,40+,44+/m0/s1 |

InChI Key |

YXGKFJMGANONSQ-YSAQBHCASA-N |

SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)O)C)OC)OC |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |

Synonyms |

[3S-[3R*[1R*,2R*,4(1S*,3S*,4S*)],6S*,10R*,12R*,13R*,14R*,16S*,17S*,24aR*]]-6,9,_x000B_10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6- |

Origin of Product |

United States |

Biosynthetic Pathways and Enantioselective Synthesis of Iso Tacrolimus Analogs

Total Synthesis Strategies for Complex Macrocyclic Lactones and Iso-Tacrolimus Congeners

Influence on Downstream Signal Transduction Pathways, including NFAT Pathway and MAPK Cascades

The inhibition of the Nuclear Factor of Activated T-cells (NFAT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways by Tacrolimus (B1663567) is a direct consequence of calcineurin inhibition. Since the ability of Iso-FK-506 to inhibit calcineurin is not established, its influence on these downstream pathways remains uncharacterized.

Exploration of Calcineurin-Independent Mechanisms and Alternative Molecular Targets of Iso-FK-506

No studies have been identified that investigate potential calcineurin-independent effects or alternative molecular targets specific to Iso-FK-506.

Autophagy Modulation by Isomeric FK-506 Forms

FK-506 (tacrolimus) has been identified as a modulator of autophagy, a cellular process essential for the degradation and recycling of cellular components. This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases.

Recent studies have elucidated a novel mechanism for FK-506-induced autophagy in neuronal cells. It has been demonstrated that FK-506 can induce autophagy by binding to the V-ATPase catalytic subunit A (ATP6V1A). nih.govlu.se This interaction leads to the activation and translocation of Transcription Factor EB (TFEB) from the cytoplasm to the nucleus. nih.gov Nuclear translocation of TFEB is a key step in the induction of autophagy, as it promotes the expression of genes involved in lysosomal biogenesis and autophagic processes. This finding suggests a potential therapeutic application for FK-506 in neurodegenerative diseases where autophagy is a recognized protective mechanism. nih.gov

Furthermore, in a model of puromycin-induced podocyte injury, tacrolimus was shown to protect against cellular damage by enhancing autophagy. nih.gov Treatment with tacrolimus led to increased expression of microtubule-associated protein 1 light chain 3 alpha (LC3), a key protein in autophagosome formation, and a higher number of autophagosomes compared to damaged cells without treatment. nih.gov

It is important to note that while the parent compound FK-506 demonstrates these autophagy-inducing properties, the specific contributions of its isomers to this process are not yet well-defined.

| Cell/Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Neuronal Cells | FK-506 induces autophagy. | Binds to V-ATPase catalytic subunit A (ATP6V1A), leading to TFEB nuclear translocation. | nih.govlu.se |

| Puromycin-damaged Mouse Podocytes | Tacrolimus protects against injury by enhancing autophagy. | Increases expression of LC3 and the number of autophagosomes. | nih.gov |

Interactions with Transforming Growth Factor-β (TGF-β) Signaling Pathways

FK-506 (tacrolimus) exhibits complex interactions with the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, including cell growth, differentiation, and fibrosis.

In human retinal pigment epithelial cells, tacrolimus has been shown to modulate both the canonical and non-canonical TGF-β signaling pathways. mdpi.com It upregulates the expression of TGF-β2 and TGF-β3, while downregulating TGF-βR1 and SMAD7. mdpi.com The downregulation of SMAD7, an inhibitory Smad, suggests a potential for enhanced TGF-β signaling. Concurrently, tacrolimus upregulates SMAD2 and SMAD4, key components of the canonical pathway. mdpi.com Furthermore, it influences non-canonical pathways such as the JAK/STAT and MAPK pathways. mdpi.com

Studies in renal fibroblasts have demonstrated that tacrolimus can induce a fibroblast-to-myofibroblast transition (FMT) through a TGF-β-dependent mechanism, contributing to renal fibrosis. nih.gov This process involves the induction of TGF-β1 ligand secretion and receptor activation, leading to Smad-mediated production of myofibroblast markers. nih.gov Similarly, in human renal proximal tubule epithelial cells, FK-506 was found to initiate epithelial-mesenchymal transition (EMT) by activating the TGF-β/SMAD pathways.

Conversely, tacrolimus has also been reported to stimulate the expression of TGF-β1, a potent immunosuppressive and fibrogenic cytokine, in both lymphoid and non-lymphoid cells. pharmgkb.org This suggests a dual role for FK-506 in modulating TGF-β signaling, with the ultimate cellular outcome likely dependent on the specific cell type and context.

| Cell/Model System | Effect on TGF-β Pathway Components | Cellular Outcome | Reference |

|---|---|---|---|

| Human Retinal Pigment Epithelial Cells | Upregulates: TGF-β2, TGF-β3, SMAD2, SMAD4. Downregulates: TGF-βR1, SMAD7. Modulates: JAK/STAT, MAPK pathways. | Potential anti-inflammatory and anti-fibrotic effects. | mdpi.com |

| Renal Fibroblasts | Induces TGF-β1 ligand secretion and receptor activation. | Promotes fibroblast-to-myofibroblast transition (FMT) and renal fibrosis. | nih.gov |

| Human Renal Proximal Tubule Epithelial Cells | Activates TGF-β/SMAD pathways. | Initiates epithelial-mesenchymal transition (EMT). | |

| Mammalian Lymphoid and Non-lymphoid Cells | Stimulates TGF-β1 expression. | Contributes to immunosuppressive and fibrogenic properties. | pharmgkb.org |

Effects on Specific Cellular Processes in Non-Immune Cell Models, e.g., Neurite Growth

Beyond its well-known immunosuppressive effects, FK-506 (tacrolimus) has demonstrated significant activity in promoting neurite outgrowth in various non-immune cell models, suggesting a potential role in neural regeneration.

In PC12 rat pheochromocytoma cells and rat sensory ganglia, FK-506 enhances neurite outgrowth by increasing the sensitivity of these cells to nerve growth factor (NGF). nih.govelsevier.com This effect is mediated through its binding to FK506-binding proteins (FKBPs). nih.govelsevier.com

The mechanism underlying FK-506-induced neurite elongation has been further investigated in human SH-SY5Y neuroblastoma cells. In this model, FK-506 stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govresearchgate.net This activation of the ERK pathway is dependent on the steroid receptor chaperone protein p23. nih.govresearchgate.net These findings reveal a novel signal transduction pathway for the neurotrophic effects of FK-506 that involves p23 and the activation of ERK.

The ability of FK-506 to promote neurite outgrowth at subnanomolar concentrations highlights its potential therapeutic application in conditions involving neural degeneration. nih.govelsevier.com

| Cell/Model System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| PC12 Cells and Rat Sensory Ganglia | Enhances neurite outgrowth. | Increases sensitivity to nerve growth factor (NGF) via FKBP binding. | nih.govelsevier.com |

| Human SH-SY5Y Neuroblastoma Cells | Promotes neurite elongation. | Stimulates ERK1/2 phosphorylation in a p23-dependent manner. | nih.govresearchgate.net |

Molecular Interactions and Mechanistic Divergence of Iso Fk 506 Iso Tacrolimus

Immunophilin Binding Dynamics and Specificity of Iso-FK-506 with FKBP Proteins

There is no specific data available that characterizes the binding dynamics, affinity, or specificity of Iso-FK-506 with the family of FK506-binding proteins (FKBPs). Research has focused almost exclusively on the interaction between the canonical FK-506 and FKBPs, particularly FKBP12.

Structural Basis of Ligand-FKBP Complex Formation and Stability

Scientific databases lack crystallographic or NMR structures for the complex formed between Iso-FK-506 and any FKBP protein. The precise molecular contacts, hydrogen bonds, and hydrophobic interactions that would define the stability and conformation of such a complex have not been determined.

Comparative Binding Kinetics of Iso-FK-506 with Canonical FK-506

A direct comparative analysis of the binding kinetics, such as the association (k_on) and dissociation (k_off) rates or the inhibition constants (Ki) of Iso-FK-506 versus FK-506 with FKBP proteins, has not been published. Therefore, a quantitative comparison of their binding affinities cannot be provided.

Calcineurin Phosphatase Inhibition Mechanisms by Iso-FK-506-Immunophilin Complexes

The mechanism of action for Tacrolimus (B1663567) (FK-506) involves forming a complex with an immunophilin (like FKBP12), which then gains the function of inhibiting the phosphatase calcineurin. It is unknown whether the Iso-FK-506-immunophilin complex is capable of binding to and inhibiting calcineurin. The biological activity of macrolide isomers can differ significantly, and without specific studies, it cannot be assumed that Iso-FK-506 shares the same mechanism.

Allosteric Modulation of Calcineurin Catalytic Activity

There is no research describing if or how an Iso-FK-506-immunophilin complex might allosterically modulate the catalytic activity of calcineurin.

Structure Activity Relationship Sar Studies and Analogue Design for Iso Tacrolimus Derivatives

Identification of Key Pharmacophoric Elements and Stereochemical Centers for Isomeric Bioactivity

The biological activity of tacrolimus (B1663567) and its derivatives is highly dependent on specific pharmacophoric elements and the precise stereochemistry of the molecule. The interaction with its primary intracellular receptor, FKBP12 (FK506-binding protein 12), is a critical first step for its immunosuppressive action. wikipedia.orgpatsnap.com This binding event is governed by a collection of hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are in turn dictated by the three-dimensional arrangement of the molecule's functional groups.

Key pharmacophoric elements within the tacrolimus scaffold include the dicarbonyl, allyl, and hydroxyl groups, which are essential for binding to FKBP12. The macrolide ring serves as a scaffold, presenting these functional groups in the correct orientation for optimal interaction with the binding pocket of the protein.

Stereochemistry plays a pivotal role in the bioactivity of tacrolimus and its isomers. The numerous chiral centers within the molecule give rise to a specific three-dimensional structure that is recognized by its biological targets. Any alteration in the stereochemistry at these centers can lead to a significant change in biological activity, ranging from reduced potency to a complete loss of function. This underscores the importance of stereoisomerism in the interaction between the drug and its receptor, as even subtle changes in the spatial arrangement of atoms can disrupt the precise fit required for binding and subsequent biological signaling. nih.gov For isomers like iso-tacrolimus, the specific arrangement of atoms defines its unique chemical and biological properties, which may differ significantly from tacrolimus itself.

| Feature | Description | Importance for Bioactivity |

| Macrolide Ring | A large lactone ring that forms the core structure. | Provides the structural framework for the spatial arrangement of key functional groups. |

| Dicarbonyl Group | A key functional moiety involved in protein binding. | Essential for the initial interaction with the FKBP12 binding pocket. |

| Allyl Group | A side chain that contributes to the overall conformation. | Influences the orientation of the molecule within the binding site. |

| Hydroxyl Groups | Participate in hydrogen bonding with the receptor. | Crucial for stabilizing the drug-receptor complex. |

| Stereocenters | Multiple chiral centers throughout the molecule. | Determine the precise three-dimensional shape, which is critical for receptor recognition and binding affinity. nih.gov |

Rational Design and Synthesis of Iso-Tacrolimus Analogues with Targeted Structural Modifications

The rational design of tacrolimus analogues aims to explore the structure-activity relationship further, with goals such as improving therapeutic properties, reducing toxicity, or developing tool compounds for research. A key aspect of this process is the targeted modification of the tacrolimus scaffold, including alterations to its stereochemistry to produce various isomers.

The synthesis of tacrolimus isomers and other analogues can be achieved through various chemical strategies, including the isomerization of the parent compound under specific reaction conditions. For instance, a preparation method for iso-tacrolimus involves the isomerization of tacrolimus in an organic solvent at elevated temperatures. google.com This process highlights that changes in the molecular structure can be intentionally induced to explore the effects of isomerism on bioactivity.

The stereochemistry of a ligand is a critical determinant of its interaction with a protein binding site. slideshare.net The precise three-dimensional arrangement of atoms in an isomer like iso-tacrolimus will dictate how it fits into the binding pocket of a target protein, such as FKBP12. Even minor changes in the orientation of a functional group can lead to steric clashes or the loss of key interactions, significantly affecting binding affinity and biological activity.

The binding of tacrolimus to FKBP12 creates a composite surface that is recognized by the protein phosphatase calcineurin, leading to the inhibition of its activity and subsequent immunosuppression. nih.govdrugbank.com The conformation of the FKBP12-ligand complex is therefore crucial. Different isomers of tacrolimus can induce distinct conformational changes in FKBP12 upon binding, which may alter the interaction with calcineurin. rcsb.org This provides a molecular basis for how isomeric differences can translate into significant variations in biological outcomes.

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in the rational design of drug analogues. nih.gov These methods allow researchers to visualize and analyze the interactions between a ligand and its protein target at an atomic level. For tacrolimus and its isomers, computational approaches can be used to:

Predict Binding Modes: Docking studies can predict the most favorable binding orientation of an isomer within the FKBP12 active site.

Estimate Binding Affinities: Free energy calculations can provide a quantitative estimate of the binding affinity, helping to prioritize the synthesis of analogues with the highest potential.

Analyze Conformational Changes: MD simulations can reveal how the binding of different isomers affects the structure and dynamics of the target protein. nih.gov

Guide Structural Modifications: By understanding the key interactions, researchers can propose targeted modifications to the ligand to enhance binding or alter its biological activity.

These computational techniques offer a powerful platform for exploring the vast chemical space of tacrolimus isomers and analogues in a time- and cost-effective manner, accelerating the discovery of new molecules with desired properties. nih.gov

Development of Non-Immunosuppressive Iso-Tacrolimus Analogues as Research Probes

While the immunosuppressive effects of tacrolimus are its primary clinical application, the molecule also exhibits other biological activities, such as neurotrophic and antifungal effects. nih.govnih.gov This has spurred interest in developing non-immunosuppressive analogues that retain these other properties. Such compounds are valuable as research probes to dissect the different signaling pathways modulated by tacrolimus and as potential therapeutic agents in their own right.

The development of non-immunosuppressive analogues hinges on the principle of separating the structural determinants of immunosuppression from those responsible for other biological effects. This is often achieved by modifying the region of the molecule that interacts with calcineurin after binding to FKBP12, while preserving the elements required for FKBP12 binding.

These "dissected" analogues serve as powerful tools to investigate the physiological roles of FKBPs and to explore the therapeutic potential of modulating these proteins in non-immunological contexts. The creation of such probes from various isomers of tacrolimus could provide a more nuanced understanding of the structure-function relationships within this important class of molecules.

Advanced Analytical Methodologies for Iso Tacrolimus Research

Chromatographic and Spectrometric Techniques for Isomer Separation and Quantification in Complex Research Matrices

The accurate quantification of iso-tacrolimus, particularly in the presence of the parent drug, tacrolimus (B1663567), within complex biological samples, presents a significant analytical challenge. The structural similarity of these isomers requires high-resolution separation techniques coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of tacrolimus and its related compounds. For isomeric resolution, reversed-phase HPLC methods are often employed. The separation is typically achieved on C18 columns where subtle differences in the polarity and shape of the isomers influence their retention times. Method parameters such as mobile phase composition (often a mixture of acetonitrile (B52724) and water with additives like formic acid), pH, flow rate, and column temperature are meticulously optimized to maximize the resolution between the tacrolimus and iso-tacrolimus peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the definitive quantification of tacrolimus and its isomers. nih.gov These methods offer superior specificity and sensitivity compared to other techniques. scispace.com After chromatographic separation via HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass analyzer separates them based on their mass-to-charge (m/z) ratio. Since isomers have the same mass, their differentiation relies entirely on the preceding chromatographic separation. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic product ion, a process known as multiple reaction monitoring (MRM). google.com This technique significantly reduces background noise and enhances detection limits, which is crucial for analyzing samples with low concentrations. google.com

Interactive Table: Typical LC-MS/MS Parameters for Tacrolimus Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes compounds from the column; acid aids in ionization. |

| Elution Type | Isocratic or Gradient | Isocratic uses constant mobile phase composition; gradient changes over time for better separation. dntb.gov.ua |

| Flow Rate | 0.2 - 1.0 mL/min | Influences retention time and peak shape. |

| Column Temperature | 25 - 60 °C | Affects separation efficiency and retention time. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the sample molecules. google.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific parent-to-product ion transition. google.com |

| Precursor Ion (m/z) | e.g., [M+NH4]+ | The mass-to-charge ratio of the intact molecule (or adduct) selected for fragmentation. |

| Product Ion (m/z) | e.g., Specific fragment | The mass-to-charge ratio of a characteristic fragment used for quantification. |

| Internal Standard | Ascomycin or ¹³C-labeled Tacrolimus | A compound of known concentration added to samples to correct for analytical variability. google.com |

While LC-MS is excellent for separation and quantification, advanced spectroscopic methods are indispensable for the initial structural elucidation and confirmation of isomeric identity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. nih.gov Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) can map the connectivity of atoms within the molecule. nih.gov By comparing the NMR spectra of tacrolimus and iso-tacrolimus, researchers can pinpoint the specific structural differences, such as the location of a double bond or the stereochemistry at a particular carbon center, confirming the identity of the isomer.

Tandem mass spectrometry (MS/MS) also plays a role in structural analysis. nih.gov While isomers have the same parent mass, they may exhibit different fragmentation patterns upon collision-induced dissociation (CID). researchgate.netlibretexts.org By carefully analyzing the resulting product ion spectra, researchers can sometimes identify unique fragment ions or differences in the relative abundance of common fragments that serve as a fingerprint for each isomer, aiding in their discrimination. researchgate.net

Bioanalytical Assays for Studying Molecular Interactions In Vitro

Understanding how the structural differences of iso-tacrolimus affect its biological function requires assays that can measure its interaction with target proteins.

Enzyme-Linked Immunosorbent Assays (ELISA) are a common immunoassay format used for quantifying tacrolimus in biological samples. These are typically competitive assays where tacrolimus in the sample competes with a labeled form of the drug for binding to a limited number of anti-tacrolimus antibody sites. nih.gov The signal generated is inversely proportional to the concentration of tacrolimus in the sample.

However, a major limitation of many standard tacrolimus immunoassays is their potential for cross-reactivity with metabolites and isomers. nih.gov The specificity of an ELISA depends entirely on the antibody used. If the antibody's binding site (epitope) recognizes a part of the molecule that is identical in both tacrolimus and iso-tacrolimus, the assay will not be able to distinguish between them. Developing a highly specific monoclonal antibody that binds exclusively to iso-tacrolimus, but not tacrolimus, would be necessary to create an ELISA capable of specific isomer detection. The lack of such specific assays often leads to an overestimation of the parent drug concentration when isomers or metabolites are present. nih.gov

Interactive Table: Characteristics of Tacrolimus Immunoassays

| Feature | Description | Implication for Iso-Tacrolimus |

|---|---|---|

| Principle | Competitive binding between sample drug and labeled drug for a specific antibody. | Signal reflects the total concentration of all molecules that bind the antibody. |

| Specificity | Dependent on the monoclonal or polyclonal antibody used. | High potential for cross-reactivity with structurally similar isomers like iso-tacrolimus. |

| Advantage | High throughput, relatively low cost, and widely available on automated platforms. | Suitable for rapid screening but not for specific isomer quantification. |

| Disadvantage | Can be less accurate than LC-MS due to cross-reactivity, leading to positively biased results. nih.gov | Not ideal for research requiring precise discrimination between tacrolimus and iso-tacrolimus. |

To understand the functional consequences of isomerization, it is crucial to determine the binding affinity of iso-tacrolimus for its primary intracellular target, the FK506-binding protein (FKBP). wikipedia.org Quantitative receptor binding assays are used for this purpose. nih.gov A common format is a competitive binding assay where the receptor (e.g., recombinant human FKBP12) and a labeled ligand with known affinity (e.g., radiolabeled tacrolimus) are incubated with varying concentrations of the unlabeled test compound (iso-tacrolimus). nih.gov

By measuring the displacement of the labeled ligand, one can calculate the concentration of iso-tacrolimus that inhibits 50% of the specific binding of the labeled ligand (the IC₅₀ value). This value can then be used to determine the equilibrium dissociation constant (Ki), which is a measure of the binding affinity. Comparing the Ki values of tacrolimus and iso-tacrolimus provides a direct measure of how the structural change affects the molecule's ability to bind to its target protein, which is the first step in its mechanism of action. nih.govresearchgate.netnih.gov

Crystallographic Studies of Iso-Tacrolimus-Protein Complexes for Atomic-Level Insights

X-ray crystallography provides the most detailed, atomic-level view of how a ligand interacts with its protein target. The crystal structure of the ternary complex of FKBP12, tacrolimus (FK506), and the target phosphatase calcineurin has been solved, revealing the precise molecular interactions that lead to immunosuppression. semanticscholar.org This structure shows how tacrolimus acts as a molecular "glue," inducing a conformational change in FKBP12 that creates a new composite surface for binding and inhibiting calcineurin. semanticscholar.org

Comparative Mechanistic Investigations and Theoretical Models

Mechanistic Comparison of Iso-FK-506 (iso-Tacrolimus) with Cyclosporin (B1163) A and Other Immunophilin Ligands

The immunosuppressive effects of both tacrolimus (B1663567) and cyclosporin A are mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. clinpgx.orgnih.gov However, they do so by first binding to different intracellular receptors, known as immunophilins. wikipedia.org Tacrolimus and its isomers bind to FK506-binding proteins (FKBPs), most notably FKBP12, while cyclosporin A binds to cyclophilins. clinpgx.orgresearchgate.net The resulting drug-immunophilin complexes then bind to and inhibit the phosphatase activity of calcineurin. wikipedia.orgneurogrow.com This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent activation of genes encoding for pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). nih.govyoutube.comyoutube.com

Although both tacrolimus and cyclosporin A target the same signaling pathway, tacrolimus has been shown to be significantly more potent, exhibiting similar effects at concentrations 20 to 100 times lower than cyclosporin A. nih.gov The structural differences between tacrolimus and cyclosporin A, a macrocyclic lactone and a cyclic endecapeptide respectively, account for their different immunophilin binding partners and potency. clinpgx.org

The binding of tacrolimus to FKBP12 is a critical step for its immunosuppressive activity. nih.gov This interaction is not solely responsible for immunosuppression but rather facilitates the formation of a composite surface that inhibits calcineurin. nih.gov Different isomers and metabolites of tacrolimus can exhibit varied binding affinities for FKBPs, which may influence their biological activity. While specific binding data for iso-FK-506 is not extensively detailed in the available literature, studies on tacrolimus metabolites indicate that even minor structural changes can alter immunophilin binding and immunosuppressive potency.

The downstream cellular effects of calcineurin inhibition by the iso-FK-506-FKBP12 complex are expected to mirror those of tacrolimus. These effects primarily involve the suppression of T-cell activation and proliferation. nih.gov By inhibiting IL-2 production, tacrolimus indirectly affects various T-cell subsets, including CD4+ helper T-cells and CD8+ cytotoxic T-cells. nih.govplos.org Furthermore, tacrolimus has been shown to inhibit the activation of other signaling pathways involved in T-cell activation, such as the NF-κB pathway. nih.govplos.orgsemanticscholar.org Tacrolimus has also been found to specifically suppress the differentiation of T follicular helper cells, which are crucial for B-cell activation and antibody production. frontiersin.org

Studies investigating the combined effects of tacrolimus and cyclosporin A have demonstrated a pharmacologic antagonism. nih.gov In vitro studies using normal human peripheral blood lymphocytes have shown that the combination of FK-506 and cyclosporin A results in an antagonistic effect on the inhibition of T-cell proliferation and IL-2 generation. nih.gov This antagonism was also confirmed in in vivo models of organ transplantation. nih.gov The antagonistic relationship suggests that combination therapy with these two calcineurin inhibitors may not allow for dose reduction to mitigate toxicity. nih.gov

Conversely, rapamycin, another immunophilin ligand that binds to FKBP12, exhibits a different mechanism of action by inhibiting the mammalian target of rapamycin (mTOR). While both tacrolimus and rapamycin bind to the same immunophilin, their downstream targets are distinct. nih.gov Interestingly, rapamycin has been shown to act as a potent antagonist to the effects of both cyclosporin A and FK-506 on the expression of the linker for activation of T-cells (LAT). nih.gov This antagonism is not due to competition for FKBP binding in the case of cyclosporin A, suggesting a more complex interaction at the level of downstream signaling pathways. nih.gov

Development of Theoretical Frameworks for Predicting Isomeric Biological Activity and Selectivity

The development of theoretical models to predict the biological activity of isomers like iso-tacrolimus is an advancing field. Physiologically based pharmacokinetic (PBPK) modeling is one such framework that has been successfully applied to tacrolimus. nih.govnih.govresearchgate.net These models integrate physiological, biochemical, and drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion of a drug. For tacrolimus, PBPK models have been used to predict the influence of factors like food intake and genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP3A5) on its pharmacokinetics. nih.govnih.govresearchgate.net

Such models could potentially be adapted to predict the pharmacokinetic and pharmacodynamic differences between tacrolimus and iso-tacrolimus, provided that isomer-specific physicochemical and biochemical data are available. A preparation method for a positional isomer of tacrolimus has been described, which could provide the necessary material for such studies. google.com The goal of these predictive models is to facilitate model-informed drug discovery and development, and to support precision dosing in clinical practice. nih.gov

In Vitro and Pre-clinical In Vivo Models for Mechanistic Elucidation of Iso-Tacrolimus Activity

A variety of in vitro and in vivo models are utilized to investigate the mechanisms of action of immunosuppressive drugs like tacrolimus and its isomers.

Cellular models are fundamental for dissecting the molecular pathways affected by immunophilin ligands. Primary human T-cells, including CD3+, CD4+, and CD8+ subsets, are commonly used to study the effects of these compounds on T-cell activation, proliferation, and cytokine production. nih.govplos.org In these models, T-cells are typically stimulated with agents like anti-CD3/CD28 antibodies to mimic T-cell receptor engagement. nih.govplos.org The inhibitory effects of compounds like tacrolimus on downstream signaling molecules, such as the phosphorylation of NF-κB and the production of IL-2 and TNF-α, can then be quantified using techniques like flow cytometry and ELISA. nih.govplos.org

These cellular assays have demonstrated that tacrolimus effectively suppresses T-cell proliferation even at low concentrations. nih.gov Such models are invaluable for comparing the potency and specific effects of different isomers and analogs of FK-506 on T-cell signaling pathways. eur.nlresearchgate.net

Interestingly, the calcineurin pathway is conserved in pathogenic fungi and is essential for their virulence and drug resistance. duke.edunih.gov This has made calcineurin an attractive target for the development of novel antifungal agents. Tacrolimus (FK-506) exhibits antifungal activity by inhibiting fungal calcineurin. researchgate.netnih.gov However, its immunosuppressive effects in humans preclude its use as an antifungal.

This has spurred research into developing non-immunosuppressive analogs of FK-506 that selectively target fungal calcineurin. nih.govresearchgate.netnih.gov Fungal pathogen models, using species such as Aspergillus fumigatus, Cryptococcus neoformans, and Candida albicans, are critical for this research. researchgate.netnih.gov These models allow for the screening of FK-506 analogs for their antifungal activity and their synergistic effects with existing antifungal drugs. nih.gov By comparing the crystal structures of human and fungal FKBP12-ligand-calcineurin complexes, researchers can identify structural differences to guide the rational design of fungus-selective inhibitors. duke.edunih.govduke.edu This approach represents a promising strategy for developing new antifungal therapies with minimal immunosuppressive side effects.

Neuronal Cell Models for Neurobiological Pathway Analysis

A comprehensive search of scientific literature and databases has revealed no available research studies or data specifically investigating the effects of Iso-FK-506 (iso-Tacrolimus) in neuronal cell models for the purpose of neurobiological pathway analysis. The existing body of research focuses almost exclusively on its isomer, Tacrolimus (FK-506).

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the neurobiological mechanisms of Iso-FK-506 within the scope of the requested article. The scientific community has not published any work that would allow for a discussion of its activity in neuronal cells, its impact on specific neurobiological pathways, or comparative mechanistic investigations as outlined.

Further research is required to determine if Iso-FK-506 possesses any biological activity in the nervous system and to elucidate its potential mechanisms of action in neuronal cell models. Without such foundational studies, any discussion on this topic would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Perspectives for Iso Fk 506 Iso Tacrolimus

Utilization as a Molecular Probe for Investigating Signal Transduction Pathways in Diverse Cellular Systems

The immunosuppressants cyclosporin (B1163) and FK-506 are known to obstruct the calcium-dependent signal-transduction pathway that originates from the T-cell receptor, which in turn prevents the activation of helper T cells. nih.govnih.gov By using these drugs as molecular probes, researchers have identified several intracellular signaling molecules that connect the generation of the second-messenger Ca2+ ion to the transcriptional activation of IL-2. nih.govnih.gov These molecules include calmodulin, calcineurin, and the nuclear factor of activated T cells (NF-AT). nih.govnih.gov

The process involves Ca2+ binding to calmodulin, which then binds to calcineurin. nih.gov The activated calcineurin may then dephosphorylate the cytoplasmic subunit of NF-AT, causing it to move from the cytoplasm into the nucleus and form a competent transcriptional activator. nih.gov Iso-FK-506, as a close structural analog of FK-506, can be employed to dissect these and other signaling cascades with greater precision. Its differential binding affinities for FK-binding proteins (FKBPs) and subsequent effects on calcineurin activity can help elucidate the specific roles of different immunophilins in cellular processes. clinpgx.org

Furthermore, beyond the well-established calcineurin-NFAT pathway, tacrolimus (B1663567) is known to modulate other signaling networks, including the mitogen-activated protein kinase (MAPK) pathways such as JNK and p38. clinpgx.orgeur.nl Iso-FK-506 can serve as a comparative tool to investigate the structural determinants of MAPK pathway inhibition. By comparing the effects of tacrolimus and iso-FK-506 on the phosphorylation status of key MAPK pathway components like p38MAPK, ERK1/2, and Akt, researchers can gain insights into the specific molecular interactions that govern these effects. nih.govresearchgate.net

Table 1: Key Signal Transduction Pathways Investigated Using FK-506 Analogs

| Pathway | Key Molecules | Role in T-Cell Activation | Potential for Iso-FK-506 Probe |

| Calcineurin-NFAT | Calcineurin, NFAT, Calmodulin | IL-2 gene transcription | Elucidate specific immunophilin roles |

| MAPK/JNK & p38 | JNK, p38, MAPKK, MAPKK-K | T-cell activation and cytokine production | Delineate structural requirements for inhibition |

| PI3K/Akt | Akt | T-cell proliferation and survival | Investigate off-target effects and novel pathways |

Exploration of Novel Biological Activities Distinct from Canonical FK-506

While the primary biological activity of FK-506 is immunosuppression, there is growing interest in exploring whether its isomers, such as iso-FK-506, possess distinct biological activities. The structural rearrangement in iso-FK-506 could potentially alter its interaction with intracellular targets, leading to novel pharmacological effects.

Research into the metabolites of FK-506 has revealed that even minor structural modifications can significantly impact biological activity. For instance, various oxidative metabolites of FK-506 exhibit a wide range of immunosuppressive potencies, with some having rearranged molecular structures. nih.gov This suggests that the positional isomerization in iso-FK-506 could lead to a unique biological profile.

Studies on FK-506 analogs have also demonstrated the potential for developing compounds with selective activities. For example, modifications at the C-22 position of FK-506 have led to analogs with potent antifungal activity but reduced immunosuppressive effects. nih.gov This highlights the possibility that iso-FK-506 could exhibit activities in areas such as antifungal, anti-inflammatory, or neuroprotective domains with a different therapeutic window compared to tacrolimus. The exploration of such novel activities is a key area of emerging research for iso-FK-506.

Table 2: Comparative Biological Activities of FK-506 and its Metabolites

| Compound | Structural Modification | Immunosuppressive Activity (IC50, nM) | Reference |

| FK-506 | Parent Compound | 0.15 | nih.gov |

| M-I | O-demethylated (C13) with rearranged ring | 1.65 | nih.gov |

| M-II | O-demethylated (C31) | 0.23 | nih.gov |

| M-III | O-demethylated (C15) | > 127 | nih.gov |

| M-IV | Monohydroxylated (C12) with rearranged ring | 5.52 | nih.gov |

Advancements in Crystallization Control and Solid-State Characterization of Macrolide Compounds

The solid-state properties of macrolide compounds like tacrolimus and its isomers are critical for their stability, dissolution, and bioavailability. researchgate.netnih.gov Research into the crystallization and solid-state characterization of these complex molecules is an active area, and iso-FK-506 plays a role in advancing this field.

The presence of isomers and the potential for tautomerism in tacrolimus accentuates the need for meticulous formulation and stability considerations. researchgate.net Studies on the solid-state compatibility of tacrolimus with various excipients have identified degradation pathways and the formation of novel products. nih.govsemanticscholar.org Understanding the crystallization behavior of iso-FK-506, and how it differs from tacrolimus, can provide valuable insights into controlling the crystallization of macrolides to yield desired polymorphs with optimal pharmaceutical properties.

Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are crucial for the isolation and structural elucidation of tacrolimus isomers and degradation products. nih.govgoogle.com The preparation and characterization of iso-FK-506 as a reference standard is important for setting quality standards for tacrolimus drug products. google.com Furthermore, advanced analytical techniques are being employed to develop stability-indicating methods for the determination of tacrolimus and its related substances in pharmaceutical formulations. researchgate.net

Integration of Omics Technologies to Uncover Broader Biological Impacts and Interactomes

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to uncover the broader biological impacts of compounds like iso-FK-506. These technologies can provide a comprehensive view of the cellular changes induced by a compound, moving beyond a single target or pathway.

By binding to FKBPs, tacrolimus and its isomers can influence a wide range of cellular processes. frontiersin.orgnih.gov Multi-omics analysis can be used to identify the complete set of proteins that interact with iso-FK-506 (the "interactome") and to map the downstream consequences of these interactions on gene expression, protein levels, and metabolic profiles.

For example, studies on the FKBP gene family have revealed their diverse roles in biological processes and their implications in diseases like cancer. frontiersin.orgnih.gov By applying omics approaches to cells or tissues treated with iso-FK-506, researchers can identify novel targets and pathways affected by this isomer. This could lead to the discovery of new therapeutic applications for iso-FK-506 and a deeper understanding of the cellular functions of FKBPs. The integration of in vitro dissolution data with physiologically based pharmacokinetic (PBPK) modeling, another systems-level approach, is also being used to predict the in vivo behavior of different tacrolimus formulations, a strategy that could be applied to iso-FK-506. nih.gov

Q & A

Q. What theoretical frameworks guide mechanistic studies of Iso-FK-506’s neuroprotective or toxic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.